2-(6-Methylpyridin-2-yl)acetic acid
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Overview
Description
2-(6-Methylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6-position and an acetic acid moiety at the 2-position
Mechanism of Action
Mode of Action
The mode of action of 6-Methyl-2-pyridineacetic acid is also not well-understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions may induce conformational changes in the target molecules, altering their function .
Biochemical Pathways
The specific biochemical pathways affected by 6-Methyl-2-pyridineacetic acid are currently unknown. Given its structural similarity to pyridine carboxylic acids, it may potentially affect similar pathways .
Pharmacokinetics
It is known that the compound is a weak acid and is soluble in water and organic solvents such as alcohol and ether . This suggests that it may be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be elucidated.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Methyl-2-pyridineacetic acid. For instance, as a weak acid, its ionization state and thus its reactivity may be influenced by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid. This reaction typically occurs under basic conditions, often using sodium hydroxide as a base, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-3-yl)acetic acid
- 2-(6-Methylpyridin-4-yl)acetic acid
- 2-(6-Methylpyridin-5-yl)acetic acid
Uniqueness
2-(6-Methylpyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZGMJHDNLXBQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623090 |
Source
|
Record name | (6-Methylpyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92917-49-2 |
Source
|
Record name | (6-Methylpyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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